

# A Comparative Guide to the Biocompatibility and Cytotoxicity of Polyglycolide (PGA)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility and cytotoxicity of poly**glycolide** (PGA), a widely used biodegradable polymer in biomedical applications. Its performance is evaluated against its common aliphatic polyester counterparts, polylactide (PLA) and their copolymer, poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers in selecting the most suitable material for their specific applications.

## **Executive Summary**

Polyglycolide (PGA), polylactide (PLA), and their copolymer PLGA are all generally considered biocompatible and are FDA-approved for various medical applications.[1] Their degradation products are metabolized by the body.[2][3] However, the rate of degradation and the acidic nature of the byproducts can influence the local tissue response, leading to variations in their biocompatibility and cytotoxicity profiles. Generally, the inflammatory response to these polymers is mild and part of the normal foreign body reaction.[4][5] This guide delves into the nuances of these responses, providing a comparative analysis based on established cytotoxicity and biocompatibility assays.

## In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for the initial screening of biomaterials. The most common methods include the MTT assay, which measures cell metabolic activity as an







indicator of cell viability, and the lactate dehydrogenase (LDH) assay, which quantifies cell membrane damage.

While direct comparative studies simultaneously evaluating PGA, PLA, and PLGA are limited, the available data suggests that at standard concentrations, these polymers exhibit low cytotoxicity. However, high concentrations of their degradation products can have a toxic influence on cells.[6] The acidic microenvironment created by the degradation of these polymers, particularly those with a higher **glycolide** content which degrade faster, can lead to a decrease in cell viability and an increase in apoptosis.[7]

Table 1: Comparative In Vitro Cytotoxicity Data



Polymer	Assay	Cell Line	Key Findings	Reference
PGA-b-PLA	MTT Assay	L929	High cell viability, indicating good biocompatibility.	[8]
PLDLA (70:30)	MTT Assay	BALB 3T3	Extracts prepared at 37°C showed slight stimulation of mitochondrial activity, while 70°C extracts showed a concentration- dependent decrease.	[6]
PLGA (90:10)	MTT Assay	BALB 3T3	Similar results to PLDLA, with high concentrations of degradation products showing a toxic effect.	[6]
PLGA	MTT Assay	L929	Nanofibers displayed appreciable MTT formazan dye sorption, which could lead to an underestimation of cell viability.	[9]
PLGA	LDH Assay	ADSCs	No significant differences in total LDH released by cells cultured on	[10]



			PLGA scaffolds compared to controls.
PLGA	CCK-8 Assay	THP-1 macrophages	Degradation- induced acidic environment (pH < 6.5) decreased [7] cell viability to less than 50% after 4 days.

## In Vivo Biocompatibility and Inflammatory Response

In vivo studies are essential to understand the tissue response to implanted biomaterials over time. The implantation of biodegradable polymers typically elicits a foreign body reaction, which is a normal physiological response to foreign materials. This response involves an initial acute inflammation followed by a chronic inflammatory phase, and finally, the formation of a fibrous capsule around the implant. The intensity and duration of this response can vary depending on the polymer's degradation rate and the nature of its degradation products.

Studies comparing different polyesters have shown that the composition of the polymer influences the inflammatory response. For instance, an in vivo study in rabbits comparing poly(D/L)lactide (PDLLA) and PLGA plates found that PDLLA plates showed a more marked local foreign-body reaction within the implant capsule as early as 3 months, which was not observed with the PLGA plates.[5] This difference was attributed to the faster degradation and resorption of the PDLLA plates.[5] Another study noted that PGA-PLA block copolymers exhibited mild inflammation for up to 4 months, which was less severe than the response to a more rapidly degrading random PLGA copolymer.[4]

The degradation of these polymers, particularly PGA and PLGA with high **glycolide** content, leads to the accumulation of acidic byproducts, which can lower the local pH and trigger an inflammatory response.[7] This acidic microenvironment can activate macrophages to a proinflammatory M1 phenotype, leading to the release of inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ .[7]



Table 2: Comparative In Vivo Biocompatibility Findings

Polymer	Animal Model	Key Findings	Reference
PGA-PLA block copolymer	Rat	Showed good biocompatibility with a controlled biodegradation rate and mild inflammation.	[4]
PLGA (85:15)	Rabbit	Did not show significant signs of inflammatory reaction or resorption at 12 months.	[5]
PDLLA	Rabbit	Demonstrated a marked local foreign-body reaction within the implant capsule at 3 months.	[5]
PLLA, PLLA/PGA	Rat	PLLA and PLLA/PGA showed the highest percentage of CD68- positive (inflammatory) cells at week 2.	[11]

## **Signaling Pathways in Inflammatory Response**

The inflammatory response to biodegradable polyesters is a complex process involving multiple signaling pathways. The degradation products of these polymers can act as danger-associated molecular patterns (DAMPs) that are recognized by immune cells, primarily macrophages. This recognition triggers a cascade of intracellular signaling events, leading to the production of inflammatory mediators.

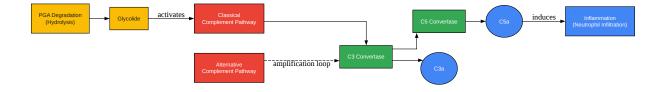


Two key pathways implicated in the inflammatory response to these biomaterials are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the complement system.

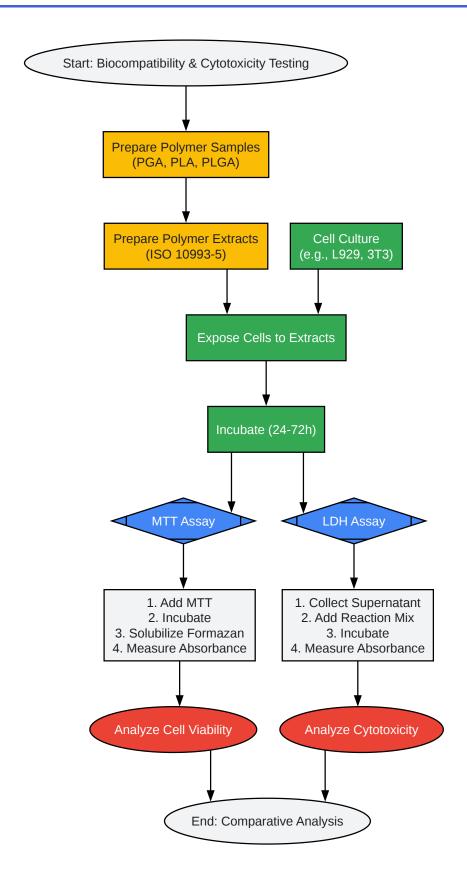
## **NF-kB Signaling Pathway**

The NF-κB pathway is a central regulator of inflammation. The acidic byproducts of PGA, PLA, and PLGA degradation can lead to the activation of the canonical NF-κB pathway in macrophages. This involves the phosphorylation and subsequent degradation of IκB proteins, which allows NF-κB dimers to translocate to the nucleus and induce the transcription of proinflammatory genes, including those for TNF-α, IL-1β, and IL-6.









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